molecular formula C13H14N2O3 B13019142 3-Propyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid

3-Propyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid

Cat. No.: B13019142
M. Wt: 246.26 g/mol
InChI Key: QMFULFAWVCGSPW-UHFFFAOYSA-N
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Description

3-Propyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their wide range of biological activities and therapeutic potential. This compound is of particular interest due to its unique structure, which combines the properties of both isoxazole and pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid typically involves multicomponent reactions. One common method is the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation and cyclotransamination . The reaction conditions often include the use of ethanol as a solvent and triethylamine as a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Propyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often in ethanol or tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols; usually in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Propyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Propyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an inhibitor of protein kinases or other enzymes critical for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Propyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid is unique due to its specific substitution pattern and the combination of isoxazole and pyridine rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

6-propyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxylic acid

InChI

InChI=1S/C13H14N2O3/c1-2-4-9-11-10(13(16)17)7-5-3-6-8(7)14-12(11)18-15-9/h2-6H2,1H3,(H,16,17)

InChI Key

QMFULFAWVCGSPW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)O

Origin of Product

United States

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